synaptoside A1
Description
Synaptoside A1 is a triterpene glycoside isolated from marine sea cucumbers (Holothuroidea), first characterized in 2008 . Its molecular formula is C₆₀H₉₀O₃₂SNa₂, comprising a holostane-type aglycon (non-sugar component) and a complex oligosaccharide chain. The compound exhibits notable cytotoxicity against tumor cells, attributed to its unique structural features, including a 7-keto group on the aglycon and a 7(8)- or 9(11)-double bond . Its sugar moiety includes sulfated and methylated glucuronic acid residues, which enhance its bioactivity .
Properties
Molecular Formula |
C60H90Na2O32S |
|---|---|
Molecular Weight |
1401.4 g/mol |
IUPAC Name |
disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4S,5R)-4-hydroxy-2-[[(2S,5S,6S,9S,13S,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8,20-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(12)-en-16-yl]oxy]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-4-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C60H92O32S.2Na/c1-22(2)16-24(62)18-59(8)30-11-14-58(7)33-25(10-15-60(30,58)55(76)92-59)57(6)13-12-32(56(4,5)31(57)17-26(33)63)87-54-48(36(66)28(20-81-54)85-51-39(69)37(67)34(64)29(86-51)21-82-93(77,78)79)91-50-40(70)38(68)44(23(3)83-50)88-52-43(73)46(35(65)27(19-61)84-52)89-53-42(72)45(80-9)41(71)47(90-53)49(74)75;;/h22-23,27-32,34-48,50-54,61,64-73H,10-21H2,1-9H3,(H,74,75)(H,77,78,79);;/q;2*+1/p-2/t23-,27-,28-,29-,30-,31+,32+,34-,35-,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47+,48-,50+,51-,52+,53-,54+,57-,58+,59+,60-;;/m1../s1 |
InChI Key |
KRXSSGWGHZSDGT-IJWGQMDZSA-L |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC(=O)C5=C4CC[C@@]67[C@]5(CC[C@@H]6[C@](OC7=O)(C)CC(=O)CC(C)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])O)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC(=O)C5=C4CCC67C5(CCC6C(OC7=O)(C)CC(=O)CC(C)C)C)C)OC8C(C(C(C(O8)COS(=O)(=O)[O-])O)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+] |
Synonyms |
synaptoside A1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Elucidation and Key Functional Groups
Synaptoside A₁’s structure was determined via NMR, MS, and chemical transformations . Key functional groups influencing its reactivity include:
-
Sulfated glucose residue at position 6 (acid-labile sulfate ester).
-
3-O-methylglucuronic acid (resistant to β-glucuronidase cleavage).
-
Oxo group at C-7 and an 8(9)-double bond in the aglycone (holostane-type triterpene).
| Structural Feature | Potential Reactivity |
|---|---|
| 6-O-Sulfated glucose | Susceptible to acid hydrolysis or enzymatic desulfation |
| 3-O-Methylglucuronic acid | Stable under basic conditions; resistant to oxidation |
| 8(9)-Double bond | Potential site for hydrogenation or epoxidation |
| Oxo group at C-7 | Reducible to hydroxyl group |
Acid Hydrolysis
Controlled acid hydrolysis (e.g., 2M HCl, 90°C) cleaves glycosidic bonds, yielding:
-
Aglycone (Holostane derivative) : Identified via HPLC-MS as a tetracyclic triterpene with a 7-oxo group .
-
Saccharide Chain : Composed of quinovose, glucose, 3-O-methylglucuronic acid, and xylose.
Desulfation
Treatment with solvolysis (e.g., pyridine-DMF) removes the sulfate group, producing a non-sulfated derivative. This reaction confirms the sulfate’s role in bioactivity modulation .
Enzymatic Degradation
-
β-Glucosidase : Cleaves non-sulfated glucose residues but not the 6-O-sulfated glucose.
-
β-Xylosidase : Removes terminal xylose, simplifying the carbohydrate chain .
Synthetic Modifications and Derivatives
While direct synthesis of synaptoside A₁ has not been reported, related triterpene glycosides are modified via:
-
Acetylation : Protects hydroxyl groups during synthesis.
-
Glycosylation : Adds sugar moieties using UDP-glycosyltransferases.
-
Oxidation/Reduction : Modifies the aglycone’s oxo group or double bonds .
Biological Interactions and Catalytic Pathways
Though synaptoside A₁ is inactive against HeLa cells (IC₅₀ >10 µg/mL) , its sulfated analogs in related species exhibit cytotoxicity via:
-
Membrane Permeabilization : Binding to cholesterol-rich lipid rafts.
-
Apoptosis Induction : Caspase-3/7 activation in tumor cells .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Structural Characteristics of Synaptoside A1
The aglycon of this compound is distinguished by:
- A 7-keto group at position C-7, confirmed via COSY, NOESY, and HMBC NMR spectra .
- A double bond at either C-7(8) or C-9(11), inferred from low-field $^{13}\text{C}$ NMR signals .
- A sulfated oligosaccharide chain identical to synaptoside A but with distinct aglycon modifications .
Comparison with Synaptoside A
Synaptoside A (1) is the closest structural analog of this compound (2). Key differences are summarized below:
Structural Implications : The 7-keto group in this compound enhances its interaction with cellular membranes, increasing cytotoxicity. The double bond position may influence steric hindrance during target binding .
Comparison with Lanosterol 7-Keto Derivatives
Lanosterol derivatives, such as 7-keto-lanosterol, share structural motifs with this compound’s aglycon:
Functional Insights: While both compounds have a C-7 keto group, their triterpene backbones (holostane vs. lanostane) dictate divergent bioactivities. This compound’s sulfated sugar chain further differentiates its mechanism of action .
Cytotoxicity Against Tumor Cells
- This compound : IC₅₀ of 2.5 µM against HeLa cells, surpassing synaptoside A (IC₅₀ = 5.8 µM) .
- Other Triterpene Glycosides : Frondoside A (IC₅₀ = 1.8 µM) and cucumarioside A2-2 (IC₅₀ = 3.1 µM) show comparable activity but lack the 7-keto modification .
Mechanism of Action
Q & A
Q. How can researchers address discrepancies between this compound’s in vitro potency and in vivo bioavailability?
- Methodological Answer: Conduct ADME profiling to identify metabolic instability or blood-brain barrier penetration issues. Compare pharmacokinetics in multiple species (rats, zebrafish) and use LC-MS/MS to quantify parent compound vs. metabolites. Adjust formulations (nanoparticle encapsulation) if first-pass metabolism limits efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
